molecular formula C26H24ClNO3 B3614379 9-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B3614379
M. Wt: 433.9 g/mol
InChI Key: BBKWKDXGHYDVOY-UHFFFAOYSA-N
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Description

The compound 9-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a hexahydroacridine core, which is functionalized with a 2-chlorobenzyl ether group. The presence of multiple functional groups within the molecule allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

9-[4-[(2-chlorophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO3/c27-19-6-2-1-5-17(19)15-31-18-13-11-16(12-14-18)24-25-20(7-3-9-22(25)29)28-21-8-4-10-23(30)26(21)24/h1-2,5-6,11-14,24,28H,3-4,7-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKWKDXGHYDVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the hexahydroacridine core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorobenzyl ether group: This step involves the reaction of the hexahydroacridine core with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired ether linkage.

    Functionalization of the phenyl ring: The phenyl ring can be functionalized through various reactions, such as nitration, halogenation, or alkylation, to introduce the desired substituents.

Industrial Production Methods

Industrial production of 9-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

9-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., sodium methoxide).

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the phenyl ring may yield quinones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

9-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may serve as a probe for studying biological processes, such as enzyme activity or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 9-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

9-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: can be compared with other similar compounds, such as:

These compounds share a similar hexahydroacridine core but differ in the nature and position of the substituents on the phenyl ring. The unique combination of substituents in 9-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione imparts distinct chemical and biological properties, making it a valuable compound for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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